1-(phenylcarbamoyl)piperidine-4-carboxylic Acid
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Overview
Description
1-(Phenylcarbamoyl)piperidine-4-carboxylic acid is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol
Preparation Methods
The synthesis of 1-(phenylcarbamoyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with phenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out at room temperature . Industrial production methods may involve more scalable techniques, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Phenylcarbamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Phenylcarbamoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(phenylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-(Phenylcarbamoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-carbamoyl-piperidine-4-carboxylic acid: This compound has a similar structure but lacks the phenyl group, which may result in different chemical and biological properties.
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid: This compound has additional functional groups that can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
1-(phenylcarbamoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)10-6-8-15(9-7-10)13(18)14-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYHUUNCGUFBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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